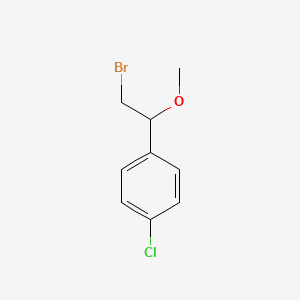
1-(2-Bromo-1-methoxyethyl)-4-chlorobenzene
説明
1-(2-Bromo-1-methoxyethyl)-4-chlorobenzene is a useful research compound. Its molecular formula is C9H10BrClO and its molecular weight is 249.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Chemical Structure and Properties
The compound consists of a chlorobenzene ring substituted with a bromoethyl group and a methoxy group. Its structure can be represented as follows:
Structural Characteristics
- Chlorobenzene Ring : Provides stability and unique chemical reactivity.
- Bromoethyl Group : Imparts electrophilic characteristics, potentially influencing biological interactions.
- Methoxy Group : Enhances solubility and may affect the compound's interaction with biological targets.
Biological Activity Overview
Currently, there is minimal scientific literature specifically addressing the biological activity of 1-(2-bromo-1-methoxyethyl)-4-chlorobenzene. However, compounds with similar structures often exhibit notable biological activities, such as:
- Antimicrobial Properties : Halogenated aromatic compounds frequently demonstrate antimicrobial and antifungal activities due to their ability to disrupt microbial membranes.
- Pharmaceutical Intermediates : The compound is suggested to serve as an intermediate in synthesizing various pharmaceuticals, indicating potential bioactivity that warrants further investigation.
Comparative Analysis with Related Compounds
To provide context for its potential biological activity, a comparison with structurally similar compounds is essential. The following table summarizes key features of related compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-(2-Bromoethyl)-4-chlorobenzene | Similar halogenated benzene | Lacks methoxy group |
| 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene | Isomeric form | Different positioning of substituents |
| 4-Bromo-1-(methoxyethyl)benzene | Similar functional groups | Different substitution pattern |
These compounds share similar halogenated structures, which often correlate with specific biological activities, particularly in antimicrobial applications.
Case Studies and Research Findings
While specific studies on this compound are lacking, insights can be drawn from research on analogous compounds:
- Antimicrobial Activity : Research indicates that halogenated compounds can exhibit significant antimicrobial effects against various pathogens. For example, studies have shown that similar compounds can inhibit the growth of bacteria such as Escherichia coli and fungi like Candida albicans .
- Toxicological Profiles : The toxicity of halogenated aromatic compounds has been a subject of interest due to their environmental persistence and bioaccumulation potential. Toxicity tests reveal that structural modifications can significantly influence the bioactivity and safety profile of these compounds .
- Synthesis and Applications : The synthesis pathways for halogenated benzene derivatives often reveal their utility as intermediates in drug development. For instance, structural modifications can enhance selectivity towards specific biological targets .
特性
IUPAC Name |
1-(2-bromo-1-methoxyethyl)-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c1-12-9(6-10)7-2-4-8(11)5-3-7/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAIEYPTUYWTGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CBr)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















